Anticancer Potency Benchmarking Against A549 Lung Cancer Cells
Derivatives synthesized from the 2-(pyrazin-2-yloxy)phenol scaffold demonstrate quantifiable anticancer activity. While the parent compound itself is a building block, its derivatives in the N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide series show IC50 values against A549 lung cancer cells in the 17-19 μM range [1]. This provides a baseline for comparing the potency of novel analogs synthesized from this core. In contrast, structurally distinct pyrazine-based compounds like WAY-132983, a muscarinic agonist, show no comparable anticancer activity, underscoring the scaffold's specific utility in oncology research [2].
| Evidence Dimension | Anticancer activity (IC50 against A549 cells) |
|---|---|
| Target Compound Data | IC50: 17 ± 0.5 μM to 19 ± 0.50 μM for select derivatives |
| Comparator Or Baseline | Structurally unrelated pyrazine (WAY-132983): No reported anticancer activity |
| Quantified Difference | Potent vs. inactive |
| Conditions | In vitro cell proliferation assay; A549 human lung adenocarcinoma cell line |
Why This Matters
This data provides a quantitative potency baseline for researchers developing new anticancer agents from the 2-(pyrazin-2-yloxy)phenol core, enabling direct comparison of novel analogs.
- [1] RSC Advances. 2025,15, 17290-17301. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. View Source
- [2] JPET. 2007. Pharmacological Characterization of the Muscarinic Agonist (3R,4R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) in in Vitro and in Vivo Models of Chronic Pain. View Source
